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Compound of Interest

Compound Name: 4-Chloro-2-methylanisole

Cat. No.: B1360048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-methylanisole (CAS No: 3260-85-3), a key intermediate in organic synthesis. Due to
the limited availability of directly published experimental spectra in the public domain, this
document combines theoretical predictions, data from analogous compounds, and established
spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

o |[UPAC Name: 4-Chloro-1-methoxy-2-methylbenzene
e Molecular Formula: CsHoCIO[1][2][3]

e Molecular Weight: 156.61 g/mol [1][3]

o Exact Mass: 156.0341926 Da[3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 4-Chloro-2-methylanisole
based on analysis of its structure and comparison with similar compounds.

Table 1: Predicted *H NMR Data
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
-OCHs 3.8-3.9 Singlet N/A
Ar-CHs 22-23 Singlet N/A
Ar-H (H3) ~6.8 Doublet ~8.5
Ar-H (H5) ~7.1 Doublet of doublets ~8.5,~2.5
Ar-H (H6) ~7.1 Doublet ~2.5

Prediction basis: Analysis of substituent effects on the aromatic ring. The methoxy group is
electron-donating, shielding ortho and para protons. The chloro group is electron-withdrawing
and de-shielding. The methyl group is weakly electron-donating.

Table 2: Predicted *C NMR Data

Carbon Chemical Shift (6, ppm)
-OCHs 55 -56

Ar-CHs 16 -17

Ar-C (C1) 155 - 157

Ar-C (C2) 128 - 130

Ar-C (C3) 112 - 114

Ar-C (C4) 125 - 127

Ar-C (C5) 129 - 131

Ar-C (C6) 130 - 132

Prediction basis: Additivity rules for substituted benzene rings and comparison with data for 4-
methylanisole and other chlorinated anisoles.

Table 3: Expected IR Absorption Bands
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Vibrational Mode Wavenumber (cm~—?) Intensity

C-H stretch (aromatic) 3100 - 3000 Medium-Weak
C-H stretch (aliphatic, -CHs) 2950 - 2850 Medium

C=C stretch (aromatic) 1600 - 1475 Medium-Strong

1250 - 1200 (asymmetric),

C-O stretch (aryl ether) ) Strong
1050 - 1000 (symmetric)
C-Cl stretch 850 - 550 Strong
C-H bend (aromatic, out-of-
900 - 675 Strong

plane)

Prediction basis: Characteristic vibrational frequencies for functional groups present in the

molecule.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation Relative Abundance
156 Molecular ion [M]* High

158 Isotope peak [M+2]+ ~33% of [M]*

141 [M - CHs]* Moderate to High

113 [M - CHs - COJ* Moderate

77 [CeHs]* Moderate

Prediction basis: The molecular weight of 4-Chloro-2-methylanisole is 156.61. The presence

of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of

approximately one-third of the molecular ion peak. Fragmentation is expected to involve the

loss of the methyl group from the methoxy moiety and subsequent loss of carbon monoxide.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an organic

compound like 4-Chloro-2-methylanisole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified 4-Chloro-2-methylanisole in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIls, acetone-de) in a clean NMR
tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition:

o Acquire a *H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or
higher. Key parameters include a sufficient number of scans to obtain a good signal-to-
noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all
expected proton signals.

o Acquire a 3C NMR spectrum on the same instrument. Due to the lower natural abundance
and sensitivity of the 3C nucleus, a greater number of scans and a longer acquisition time
will be necessary. Proton decoupling is typically used to simplify the spectrum to single
lines for each unique carbon atom.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): If 4-Chloro-2-methylanisole is a liquid at room
temperature, place a drop of the neat liquid between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin film.

o Sample Preparation (Solid): If the compound is a solid, it can be prepared as a KBr pellet by
grinding a small amount of the sample with dry KBr powder and pressing the mixture into a
transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g.,
CCla), and the spectrum recorded in a solution cell.

» Data Acquisition: Place the prepared sample in the beam of an FT-IR spectrometer and
record the spectrum, typically in the range of 4000 to 400 cm~1. A background spectrum of
the empty sample holder (or solvent) should be recorded and subtracted from the sample
spectrum.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1360048?utm_src=pdf-body
https://www.benchchem.com/product/b1360048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 4-Chloro-2-methylanisole into the mass
spectrometer. Common methods include direct infusion or via a gas chromatograph (GC-
MS) for volatile compounds.

« lonization: Utilize a suitable ionization technique. Electron lonization (El) is a common
method for relatively small, volatile organic molecules and typically results in significant
fragmentation, providing structural information.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of 4-Chloro-
2-methylanisole using the described spectroscopic techniques.

Spectroscopic Techniques Derived Structural Information

Molecular Formula &
Fragmentation

NMR Spectroscopy
(*H and 3C)

Mass Spectrometry

Final Structure

4-Chloro-2-methylanisole

Connectivity &
Chemical Environment

Click to download full resolution via product page

Caption: Workflow for structural elucidation of 4-Chloro-2-methylanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylanisole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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